(R)-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride
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Overview
Description
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium or platinum to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving amino acids and their derivatives.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group and fluoro-substituted phenyl ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol: A structurally similar compound with similar functional groups but lacking the amino group.
2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol: Another similar compound with slight variations in the functional groups.
Uniqueness
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClF4NO |
---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15;/h1-3,7,15H,4,14H2;1H/t7-;/m0./s1 |
InChI Key |
ZGCAAPRSBBETGF-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CO)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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